N-(2,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
This compound features a complex heterocyclic framework comprising a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5-one core substituted with a furan-2-ylmethyl group at position 4 and a thio-linked acetamide moiety at position 1. The acetamide group is further substituted with a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S2/c1-13-5-6-16(14(2)10-13)23-18(28)12-32-22-25-24-21-26(11-15-4-3-8-30-15)20(29)19-17(27(21)22)7-9-31-19/h3-10H,11-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJITNZNZNPNIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The main structural components include a dimethylphenyl moiety and a thieno-triazolo-pyrimidine core. The synthetic pathway often includes the formation of thioamide linkages and furan derivatives.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, compounds derived from thiazolidinones have shown promising activity against various cancer cell lines including leukemia, melanoma, and breast cancer. The mechanism of action often involves the inhibition of cancer cell proliferation through apoptosis or cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 | Apoptosis Induction |
| Compound B | T47D (Breast) | 27.3 | Cell Cycle Arrest |
| Compound C | A549 (Lung) | 43.4 | Inhibition of Metastasis |
Antiviral Activity
Compounds containing the triazole ring have been evaluated for antiviral activity against influenza viruses. For example, modifications in the side chains significantly affect their efficacy against viral replication in vitro. Selective compounds demonstrated high selectivity indices and low cytotoxicity .
Table 2: Antiviral Activity of Triazole Derivatives
| Compound | Virus Type | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound D | Influenza A | 18.4 | >38 |
| Compound E | Influenza B | 46 | >16 |
Study 1: Anticancer Evaluation
In a study conducted by the National Cancer Institute, a series of synthesized compounds similar to this compound were tested for their anticancer properties. The results indicated significant cytotoxic effects on multiple cancer cell lines, with specific derivatives yielding IC50 values in the low micromolar range .
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral potential of triazole-containing compounds against the influenza virus. The study highlighted that certain structural modifications enhanced antiviral activity while maintaining low toxicity levels in host cells. The most effective derivatives were identified as having specific substitutions on the triazole ring that improved binding affinity to viral proteins .
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Thieno[2,3-d]pyrimidin Derivatives: N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): Replaces the triazolo ring with a simpler pyrimidinone core. N-(3,4-Difluorophenyl) Analog (): Similar to the above but with 3,4-difluorophenyl substitution, demonstrating how halogen positioning affects bioactivity .
Substituent Variations
- Furan vs. Thiophene Substituents: 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide (): Replaces furan with thiophene, which may alter electronic properties and binding affinity due to sulfur’s polarizability .
Physicochemical and Spectroscopic Data
- NMR Profiling :
- Thermal Stability :
Data Tables
Table 1: Structural and Bioactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
